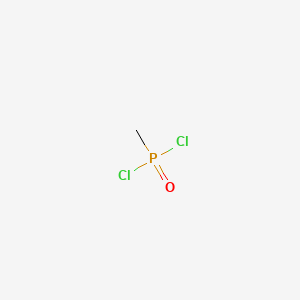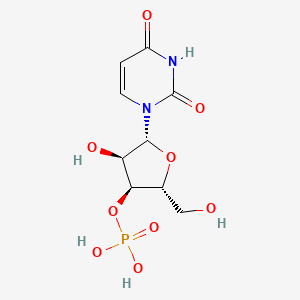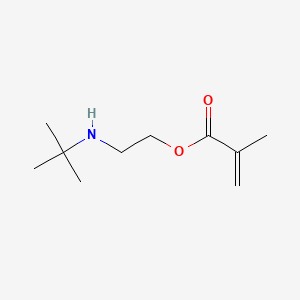
2,3,3,3-Tetrafluoropropionitrile
Vue d'ensemble
Description
2,3,3,3-Tetrafluoropropionitrile is a fluorinated organic compound with the molecular formula C3HF4N. It is characterized by the presence of four fluorine atoms attached to the carbon backbone, making it a highly fluorinated nitrile. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,3,3-Tetrafluoropropionitrile can be synthesized from 2,3,3-Trifluoro-2-propenenitrile through a fluorination reaction. The reaction typically involves the use of fluorinating agents such as elemental fluorine or other fluorine-containing compounds under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and the choice of fluorinating agents, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3,3-Tetrafluoropropionitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or organometallic compounds are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Formation of substituted fluorinated nitriles.
Reduction Reactions: Formation of fluorinated amines.
Oxidation Reactions: Formation of fluorinated acids.
Applications De Recherche Scientifique
2,3,3,3-Tetrafluoropropionitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in biological studies.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of 2,3,3,3-Tetrafluoropropionitrile involves its interaction with molecular targets through its nitrile and fluorine groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The nitrile group can interact with nucleophiles, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
2,2,3,3-Tetrafluoropropionitrile: Similar in structure but differs in the position of fluorine atoms.
3,3,3-Trifluoropropionitrile: Contains one less fluorine atom.
Fluoroacetonitrile: A simpler fluorinated nitrile with fewer fluorine atoms
Uniqueness: 2,3,3,3-Tetrafluoropropionitrile is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased stability, reactivity, and resistance to degradation. These properties make it valuable in various applications where other fluorinated nitriles may not be as effective .
Propriétés
IUPAC Name |
2,3,3,3-tetrafluoropropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF4N/c4-2(1-8)3(5,6)7/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPAMJZAMYOJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-32-3 | |
| Record name | 2,3,3,3-Tetrafluoropropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data is available for 2,3,3,3-tetrafluoropropionitrile, and what structural insights can we gain?
A1: The paper "Raman and Infrared Spectra, Barrier to Internal Rotation, Vibrational Assignment and Ab Initio Calculations of 2,3,3,3‐Tetrafluoropropionitrile" [] provides a detailed analysis of the compound's Raman and infrared spectra. The study identifies characteristic vibrational frequencies associated with specific functional groups within the molecule. For instance, the C≡N stretching vibration is observed, along with various C-F and C-C stretching and bending modes. These spectral data, combined with ab initio calculations, help confirm the structure and provide information about the molecule's vibrational modes and internal rotation barrier. []
Q2: Are there any studies on the reactivity of this compound with nucleophiles?
A2: While the provided research papers do not directly investigate the reactivity of this compound with nucleophiles, the paper "Reactions of fluoro olefins Communication 6. Reactions of Perfluoroisobutene and perfluoropropene with nucleophilic reagents" [] explores the reactions of similar fluorinated alkenes with nucleophiles. This suggests that this compound, with its electron-withdrawing nitrile group and fluorine atoms, might also exhibit reactivity towards nucleophilic attack. Further research would be needed to confirm this and explore specific reaction pathways.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B1581400.png)

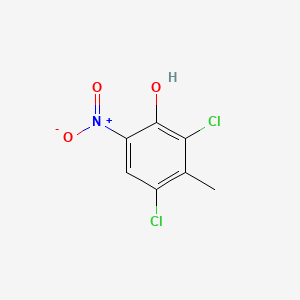
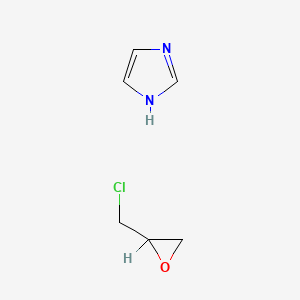
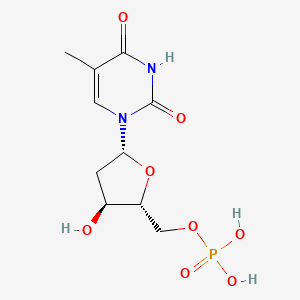
![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1581410.png)

